1-Ethoxycarbonylmethyl-piperidine-2-carboxylicacidmethylester
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Overview
Description
Methyl N-[(ethoxycarbonyl)methyl]-2-piperidinecarboxylate is an organic compound with a complex structure that includes a piperidine ring, an ester group, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(ethoxycarbonyl)methyl]-2-piperidinecarboxylate typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(ethoxycarbonyl)methyl]-2-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl N-[(ethoxycarbonyl)methyl]-2-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to certain biological molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[(ethoxycarbonyl)methyl]-2-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The piperidine ring may interact with receptor sites, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(ethoxycarbonyl)-L-phenylalaninate
- N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide
Uniqueness
Methyl N-[(ethoxycarbonyl)methyl]-2-piperidinecarboxylate is unique due to its specific combination of functional groups and the presence of a piperidine ring This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-16-10(13)8-12-7-5-4-6-9(12)11(14)15-2/h9H,3-8H2,1-2H3 |
InChI Key |
WPCJYYNTNVCVLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCCCC1C(=O)OC |
Origin of Product |
United States |
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